Product packaging for 2-Ethyl-1-naphthaldehyde(Cat. No.:)

2-Ethyl-1-naphthaldehyde

Cat. No.: B14012079
M. Wt: 184.23 g/mol
InChI Key: HQQPRGFWHWKRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Naphthalene-Based Compounds in Contemporary Organic Synthesis and Materials Science

Naphthalene (B1677914) and its derivatives are crucial building blocks in modern organic synthesis and materials science. ijrpr.com In organic synthesis, they are precursors to a wide range of molecules, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.comekb.eg For instance, naphthalene derivatives are key intermediates in the production of widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and nabumetone. numberanalytics.comekb.eg The production of phthalic anhydride, a vital component in the manufacturing of plastics, resins, and paints, heavily relies on naphthalene as a primary raw material. wikipedia.orgbritannica.comijrpr.com

In the realm of materials science, the planar and aromatic nature of the naphthalene ring system imparts unique photophysical and electronic properties to its derivatives. scbt.commdpi.com This has led to their use in the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and electrochromic materials. mdpi.com Naphthalene-based polymers and resins also exhibit desirable thermal and mechanical properties. numberanalytics.com

The Aldehyde Functional Group in Naphthalene Scaffolds: Reactivity and Synthetic Versatility

The introduction of an aldehyde functional group (-CHO) onto the naphthalene scaffold, forming naphthaldehydes, significantly enhances its synthetic utility. The aldehyde group is highly reactive and participates in a multitude of chemical transformations. It acts as an electrophile, readily undergoing nucleophilic attack. cymitquimica.com

This reactivity allows for a wide range of synthetic modifications, including:

Condensation Reactions: Naphthaldehydes react with amines and other nucleophiles to form a variety of derivatives, such as Schiff bases and hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of naphthalene derivatives.

Carbon-Carbon Bond Forming Reactions: Naphthaldehydes are valuable substrates in reactions like the Wittig, Grignard, and aldol (B89426) reactions, enabling the construction of more complex molecular architectures.

The position of the aldehyde group on the naphthalene ring influences its reactivity. For example, the photochemical behavior of naphthaldehydes can be altered by the presence of Lewis acids, leading to different reaction pathways. rsc.orgresearchgate.net

Structural Context of 2-Ethyl-1-naphthaldehyde within the Broader Class of Naphthaldehydes and Substituted Naphthalenes

This compound belongs to the class of substituted naphthaldehydes. Its structure is defined by a naphthalene core with an ethyl group (-CH₂CH₃) at the 2-position and an aldehyde group at the 1-position.

The presence and position of these substituents create steric and electronic effects that influence the molecule's properties and reactivity. The ethyl group, being an electron-donating group, can affect the electron density of the aromatic system. The proximity of the ethyl group to the aldehyde group at the peri-position (1,8-positions being the other peri-positions) can lead to steric hindrance, potentially influencing the approach of reagents to the aldehyde carbonyl. nih.gov This steric strain is a known feature in 1,8-disubstituted naphthalenes and can lead to unusual reactivity. nih.gov

Within the broader class of naphthaldehydes, isomers such as 1-naphthaldehyde (B104281) and 2-naphthaldehyde (B31174) exhibit different chemical behaviors. rsc.org The substitution pattern, as seen in this compound, further diversifies the range of possible chemical transformations and applications.

Compound Name Molecular Formula Key Structural Features
NaphthaleneC₁₀H₈Two fused benzene (B151609) rings wikipedia.orgbritannica.com
1-NaphthaldehydeC₁₁H₈OAldehyde group at the 1-position of the naphthalene ring scbt.com
2-NaphthaldehydeC₁₁H₈OAldehyde group at the 2-position of the naphthalene ring
This compoundC₁₃H₁₂OEthyl group at the 2-position and an aldehyde group at the 1-position
2-Hydroxy-1-naphthaldehyde (B42665)C₁₁H₈O₂Hydroxyl group at the 2-position and an aldehyde group at the 1-position researchgate.net

Historical Context and Current Research Trajectories in Naphthaldehyde Synthesis and Chemical Transformations

Historically, the synthesis of naphthaldehydes often involved methods like the oxidation of corresponding methylnaphthalenes or the Vilsmeier-Haack reaction. For instance, 2-naphthaldehyde can be synthesized by the oxidation of 2-methylnaphthalene (B46627).

Current research focuses on developing more efficient, selective, and environmentally friendly synthetic methods. This includes the use of transition-metal catalysis to achieve direct and regioselective C-H functionalization of naphthaldehydes. researchgate.netresearchgate.net For example, palladium-catalyzed reactions have been developed for the regioselective halogenation of 1-naphthaldehydes. researchgate.net Indium(III)-catalyzed annulation reactions have also emerged as a powerful tool for the direct construction of diverse 1-naphthaldehyde derivatives. acs.org

Modern research also explores novel chemical transformations of naphthaldehydes. The use of Lewis acids to control the selectivity of photochemical reactions of naphthaldehydes is an active area of investigation. rsc.orgresearchgate.net Furthermore, the unique reactivity of sterically hindered naphthaldehydes, such as those with substituents in the peri-position, continues to be a source of new and unexpected chemical rearrangements. nih.gov These advanced synthetic and transformative methodologies are crucial for accessing novel naphthalene-based compounds with potential applications in various scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B14012079 2-Ethyl-1-naphthaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-ethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-9H,2H2,1H3

InChI Key

HQQPRGFWHWKRSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Ethyl 1 Naphthaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group in 2-Ethyl-1-naphthaldehyde is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a wide range of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. nih.gov The general reactivity of aldehydes in nucleophilic additions is greater than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. ijcrcps.comresearchgate.net

In the case of this compound, the bulky naphthyl group and the adjacent ethyl group can sterically hinder the approach of the nucleophile. However, a variety of nucleophiles can still react. For instance, organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. libretexts.orgrug.nl The reaction of this compound with an organometallic reagent would proceed as follows:

Reaction Scheme: Nucleophilic Addition of an Organometallic Reagent
Reactant 1Reactant 2Product (after workup)
This compoundGrignard Reagent (e.g., Methylmagnesium bromide)1-(2-Ethylnaphthalen-1-yl)ethanol
This compoundOrganolithium Reagent (e.g., Butyllithium)1-(2-Ethylnaphthalen-1-yl)pentan-1-ol

Another important class of nucleophiles are cyanide ions, which react with aldehydes to form cyanohydrins. This reaction is a valuable method for carbon chain extension.

Condensation Reactions, including Schiff Base Formation

Condensation reactions of this compound with primary amines lead to the formation of imines, commonly known as Schiff bases. fud.edu.ngarcjournals.org This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. arcjournals.org These reactions are often catalyzed by an acid or a base.

The general reaction for Schiff base formation is as follows:

Reaction Scheme: Schiff Base Formation
AldehydeAmineProduct (Schiff Base)
This compoundAnilineN-(2-Ethylnaphthalen-1-ylmethylene)aniline
This compoundEthylamineN-(2-Ethylnaphthalen-1-ylmethylene)ethanamine

Schiff bases derived from naphthaldehyde derivatives are of significant interest in coordination chemistry as they can act as versatile ligands for various metal ions. cas.cnwikipedia.orghilarispublisher.com For example, Schiff bases prepared from the related 2-hydroxy-1-naphthaldehyde (B42665) have been shown to form stable complexes with transition metals like cobalt(II) and nickel(II). cas.cn

Oxidation to Naphthoic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Ethyl-1-naphthoic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory oxidants for aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O).

A particularly relevant example is the oxidation of the closely related 2-ethoxy-1-naphthaldehyde (B42516) to 2-ethoxy-1-naphthoic acid using hydrogen peroxide in an alkaline medium. organic-chemistry.org This method is advantageous as it avoids the use of heavy metal oxidants. Similarly, studies on the oxidation of methyl-substituted naphthalenes have shown that the methyl group can be oxidized to a carboxylic acid via an aldehyde intermediate. asm.orgscirp.org

Table: Common Oxidizing Agents for Aldehydes
Oxidizing AgentTypical Reaction Conditions
Potassium Permanganate (KMnO4)Basic or acidic solution, often with heating
Chromic Acid (H2CrO4)Acidic solution (e.g., Jones oxidation)
Silver Oxide (Ag2O)Ammoniacal solution (Tollens' reagent)
Hydrogen Peroxide (H2O2)Alkaline conditions

Reductions to Corresponding Alcohols and Hydrocarbons

The aldehyde functionality of this compound can be reduced to either a primary alcohol or a hydrocarbon.

Reduction to Alcohols:

The reduction of aldehydes to primary alcohols is a common and straightforward transformation. This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being the most frequently used in a laboratory setting. Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or methanol (B129727), while the more reactive lithium aluminum hydride requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran. Catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is also an effective method.

Reduction to Hydrocarbons:

The complete reduction of the aldehyde group to a methyl group, converting this compound to 1,2-diethylnaphthalene, can be accomplished through several methods, most notably the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH2NH2), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgalfa-chemistry.com The driving force of this reaction is the formation of nitrogen gas. masterorganicchemistry.com

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inbyjus.comadichemistry.comlibretexts.org It is particularly useful for substrates that are stable in strongly acidic conditions.

Table: Reduction Methods for Aldehydes
Reduction TypeReagents and ConditionsProduct
To AlcoholSodium borohydride (NaBH4) in methanol/ethanol2-Ethyl-1-naphthylmethanol
To AlcoholLithium aluminum hydride (LiAlH4) in ether/THF, followed by aqueous workup2-Ethyl-1-naphthylmethanol
To Hydrocarbon (Wolff-Kishner)Hydrazine (NH2NH2), potassium hydroxide (KOH), heat1,2-Diethylnaphthalene
To Hydrocarbon (Clemmensen)Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat1,2-Diethylnaphthalene

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond.

Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orgresearchgate.netnih.gov The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. annamalaiuniversity.ac.inCurrent time information in Bangalore, IN.nih.govrochester.edu A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. Current time information in Bangalore, IN.rochester.edu Aromatic aldehydes, such as this compound, are known to produce almost exclusively (E)-alkenes in HWE reactions. Current time information in Bangalore, IN.

Table: Comparison of Wittig and HWE Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphorus ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxideWater-soluble phosphate ester
Stereoselectivity Dependent on ylide stabilityGenerally high (E)-selectivity

Knoevenagel Condensations and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). rsc.orgresearchgate.netwikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

For this compound, a Knoevenagel condensation with a reagent like malononitrile (B47326) or diethyl malonate would proceed as follows:

Reaction Scheme: Knoevenagel Condensation
AldehydeActive Methylene CompoundProduct
This compoundMalononitrile2-((2-Ethylnaphthalen-1-yl)methylene)malononitrile
This compoundDiethyl malonateDiethyl 2-((2-ethylnaphthalen-1-yl)methylene)malonate

The initial adduct of the Knoevenagel condensation often undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.org Studies on the related 2-hydroxy-1-naphthaldehyde have demonstrated its successful application in Knoevenagel condensations with various active methylene compounds. rsc.orgresearchgate.net

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene ring system is more reactive than benzene (B151609) towards certain reactions, such as oxidation, reduction, and addition, due to a lower resonance energy per ring. vpscience.org Electrophilic substitution is a common reaction pathway, but the regioselectivity is complex and influenced by the positions of the existing substituents. libretexts.orgcutm.ac.in

Electrophilic aromatic substitution (EAS) on a naphthalene ring is generally faster than on benzene. libretexts.org The position of the incoming electrophile is directed by the substituents already present on the ring. In this compound, the ring possesses an activating group (the C2-ethyl group) and a deactivating group (the C1-formyl group).

Activating Groups (e.g., alkyl, -OH, -NH2): These groups are electron-donating and typically direct incoming electrophiles to the same ring, favoring attack at the ortho and para positions. cutm.ac.in For a substituent at the C2 position, this would suggest substitution at C1 (blocked), C3, and the peri-position C8.

Deactivating Groups (e.g., -NO2, -COOH, -CHO): These electron-withdrawing groups direct incoming electrophiles to the other ring (heteronuclear attack). cutm.ac.in For a C1-substituent, this typically directs attack to the C5 and C8 positions.

In this compound, the powerful deactivating effect of the aldehyde group likely directs electrophiles to the unsubstituted ring, primarily at the C5 and C8 positions, to avoid destabilizing the ring bearing the electron-withdrawing substituent. Naphthalene itself undergoes reactions like nitration and halogenation predominantly at the α-position (C1, C4, C5, C8). vpscience.orgwordpress.com Sulfonation is a notable exception where the reaction temperature can influence the product distribution, with the α-product being kinetically favored at lower temperatures and the β-product being thermodynamically favored at higher temperatures. wordpress.com

Table 1: General Electrophilic Aromatic Substitution Reactions on Naphthalene Derivatives

Reaction Reagents Typical Product on Naphthalene Reference
Nitration HNO₃/H₂SO₄ α-Nitronaphthalene vpscience.org
Halogenation Br₂/CCl₄ α-Bromonaphthalene vpscience.org
Sulfonation Concentrated H₂SO₄ (80°C) 1-Naphthalenesulfonic acid (kinetic) wordpress.com
Sulfonation Concentrated H₂SO₄ (160°C) 2-Naphthalenesulfonic acid (thermodynamic) wordpress.com

Aromatic compounds are generally resistant to nucleophilic attack due to the electron-rich nature of the π-system. govtpgcdatia.ac.in However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with powerful electron-withdrawing groups, particularly at positions ortho and para to a suitable leaving group. libretexts.org This is because these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

For a naphthaldehyde, the aldehyde group is electron-withdrawing. If this compound were to have a good leaving group (e.g., a halide) at a position like C4 or on the adjacent ring at C5 or C8, it could potentially undergo an SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org While many SNAr reactions are thought to proceed via a discrete Meisenheimer complex, recent studies suggest that some prototypical SNAr reactions may in fact proceed through concerted mechanisms. nih.gov

Naphthaldehydes can undergo a significant shift in their photochemical reactivity in the presence of Lewis acids. nih.govrsc.org Typically, upon direct excitation, aromatic aldehydes undergo reactions at the carbonyl group, such as the Paternò-Büchi reaction to form oxetanes. rsc.org However, with a Lewis acid like aluminum bromide (AlBr₃), the reactivity can be shifted from the carbonyl group to the C1/C2 double bond of the naphthalene core, leading to an ortho photocycloaddition with an alkene upon visible-light irradiation. nih.govrsc.org

For 2-naphthaldehyde (B31174), a close analogue of the title compound, the intermolecular ortho photocycloaddition with 2,3-dimethylbutene in the presence of AlBr₃ or EtAlCl₂ leads to a stable cyclobutane (B1203170) product. nih.govrsc.org This reaction provides a pathway to C-H functionalization products via cyclobutane intermediates. nih.gov In the case of 2-naphthaldehyde, the reaction cascade can even lead to a formal [3+2] cycloaddition product. nih.gov These Lewis acid-catalyzed reactions are notable for proceeding under visible light (e.g., λ = 457 nm) and completely suppressing the typical carbonyl photochemistry. nih.govrsc.org

Table 2: Lewis Acid-Catalyzed ortho Photocycloaddition of 2-Naphthaldehyde

Reactants Lewis Acid Catalyst Irradiation Product Type Yield Reference
2-Naphthaldehyde, 2,3-Dimethylbutene 5 mol% AlBr₃ LED (λ = 457 nm), -78°C Cyclobutane 56% nih.gov

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic cores, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org For naphthalene derivatives, various methods have been developed to achieve regioselective functionalization at nearly every position on the nucleus, often using a directing group to guide a metal catalyst. nih.govresearchgate.net

The aldehyde group in 1-naphthaldehydes can act as a directing group. For instance, a highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes has been developed using a transient ligand strategy with palladium or iridium catalysts. nih.gov This allows for the precise installation of a methyl group at either the C8 (peri) or C2 (ortho) position. nih.gov

Furthermore, ruthenium-catalyzed three-component reactions involving simple naphthalenes, olefins, and alkyl bromides have been developed for remote C–H functionalization, demonstrating the versatility of modern catalytic methods for creating multifunctional naphthalenes. rsc.orgrsc.org The development of these strategies is crucial as traditional electrophilic substitutions can be difficult to control in terms of regioselectivity. nih.gov

Table 3: Examples of Regioselective C–H Functionalization on Naphthalene Derivatives

Substrate Type Position Functionalized Catalyst/Method Type of Functionalization Reference
1-Naphthaldehydes C8 (peri) Palladium / Transient Ligand Methylation nih.gov
1-Naphthaldehydes C2 (ortho) Iridium / Transient Ligand Methylation nih.gov
Naphthols C8 (peri) Iridium Alkenylation researchgate.net

Transformations Involving the Ethyl Substituent

The ethyl group attached to the naphthalene ring also presents opportunities for chemical modification.

The ethyl group of 2-ethylnaphthalene (B165323) can undergo several types of reactions, particularly at the benzylic position, which is activated by the adjacent aromatic ring.

One significant atmospheric reaction is the gas-phase reaction with hydroxyl (OH) radicals, which is the major atmospheric loss process for alkylnaphthalenes. nih.gov This reaction leads to the formation of ring-opened dicarbonyl products. nih.gov Another atmospheric process is the reaction with NO₃ radicals at nighttime, which can lead to the formation of ethylnitronaphthalenes. nih.gov

In a laboratory setting, the thermal hydrodealkylation of 2-ethylnaphthalene has been studied at high temperatures (570-710 °C). acs.org This process results in the cleavage of the ethyl group to produce naphthalene, along with side products like 2-methylnaphthalene (B46627) and 2-vinylnaphthalene (B1218179) through dehydrogenation. acs.org Vigorous reactions, including explosions, can occur when aromatic hydrocarbons like 2-ethylnaphthalene come into contact with strong oxidizing agents. noaa.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Benzene
Naphthalene
2-Naphthaldehyde
α-Nitronaphthalene
α-Bromonaphthalene
1-Naphthalenesulfonic acid
2-Naphthalenesulfonic acid
2,3-Dimethylbutene
Oxetane
Aluminum bromide
2-Methylnaphthalene
2-Vinylnaphthalene

Oxidative Degradation of the Ethyl Group

The ethyl substituent at the C-2 position of the naphthaldehyde ring is a primary site for oxidative transformation. Research into the oxidative degradation of this functional group reveals several pathways, influenced by the nature of the oxidizing agent and the reaction conditions. These transformations can range from hydroxylation to the formation of a carboxylic acid, or even cleavage of the C-C bond within the ethyl group.

Studies involving chemical and biological oxidation systems have provided insights into the reactivity of the ethyl group. For instance, the oxidation of 2-ethylnaphthalene, a closely related compound, serves as a valuable model for understanding the potential transformations of the ethyl group in this compound.

In chemical oxidation systems, the choice of solvent and catalyst can direct the reaction towards either aromatic ring oxidation or side-chain degradation. cardiff.ac.ukrsc.org For example, using a biphasic system with a low-polarity solvent like toluene (B28343) tends to favor the oxidation of the α-carbon of the ethyl side chain. rsc.org This results in the formation of acetonaphthone, indicating that the initial step is the oxidation of the methylene group of the ethyl substituent. cardiff.ac.ukrsc.org In contrast, employing a more polar solvent such as acetonitrile (B52724) can lead to the preservation of the ethyl group while promoting oxidation of the aromatic ring. cardiff.ac.ukrsc.org

Biological systems, including those utilizing microorganisms and enzymes, also demonstrate the susceptibility of the ethyl group to oxidative attack. In vitro metabolism studies using human and rat liver microsomes have shown that for 2-ethylnaphthalene, oxidation of the alkyl side chain is a preferred pathway over aromatic ring oxidation. researchgate.netresearchgate.net This metabolic process typically involves cytochrome P450 enzymes, which catalyze the hydroxylation of the ethyl group. researchgate.netresearchgate.netrsc.orgresearchgate.net Specifically, the cytochrome P450 monooxygenase enzyme CYP101B1 has been shown to selectively oxidize the benzylic methine C-H bond of 2-ethylnaphthalene, leading to the formation of a hydroxylated product. rsc.orgresearchgate.net

Furthermore, certain fungal strains are capable of hydroxylating the ethyl group of 2-ethylnaphthalene. cdnsciencepub.com The biotransformation of 2-ethylnaphthalene by Pseudomonas fluorescens can lead to the formation of 4-ethylsalicylic acid, indicating a more extensive degradation pathway that involves both the ethyl group and the naphthalene ring system. oup.com Another study using the anaerobic bacterium "Aromatoleum aromaticum" EbN1 demonstrated the conversion of 2-ethylnaphthalene to 1-(2-naphthyl)ethanol (B1194374) through the action of ethylbenzene (B125841) dehydrogenase. asm.org

The initial oxidation product, a secondary alcohol, can be further oxidized. For example, in the context of microbial metabolism, the initial hydroxylation can be followed by further oxidation to a ketone and subsequent cleavage to form acidic products. nih.gov This stepwise degradation highlights the progressive nature of the oxidative process on the ethyl side chain.

The table below summarizes key findings from various studies on the oxidative degradation of the ethyl group of 2-ethylnaphthalene, which serves as a proxy for understanding the reactivity of this compound.

Oxidizing System/OrganismSubstrateKey Findings & Products
H₂WO₄/H₂O₂ in Toluene2-EthylnaphthalenePreferential oxidation of the α-carbon of the ethyl side chain, forming acetonaphthone. rsc.org
H₂WO₄/H₂O₂ in Acetonitrile2-EthylnaphthalenePreservation of the ethyl chain with oxidation occurring on the aromatic ring. cardiff.ac.ukrsc.org
Human and Rat Liver Microsomes2-EthylnaphthaleneAlkyl side chain oxidation is favored over aromatic oxidation. researchgate.netresearchgate.net
Cytochrome P450 CYP101B12-EthylnaphthaleneRegioselective oxidation of the benzylic methine C-H bond to form a hydroxylated product. rsc.orgresearchgate.net
Pseudomonas fluorescens2-EthylnaphthaleneTransformation to 4-ethylsalicylic acid. oup.com
"Aromatoleum aromaticum" EbN12-EthylnaphthaleneConversion to 1-(2-naphthyl)ethanol via ethylbenzene dehydrogenase. asm.org
Fungi (e.g., Mortierella isabellina)2-EthylnaphthaleneHydroxylation of the ethyl group. cdnsciencepub.com

Derivatization Strategies and Synthesis of Novel Chemical Scaffolds from 2 Ethyl 1 Naphthaldehyde Analogues

Synthesis of Imine and Oxime Derivatives as Versatile Intermediates

The transformation of 2-ethyl-1-naphthaldehyde analogues into imine (Schiff base) and oxime derivatives is a fundamental strategy for creating versatile chemical intermediates. These derivatives are pivotal in the subsequent synthesis of more complex molecular structures.

The synthesis of imine derivatives is frequently accomplished through the condensation reaction of a naphthaldehyde analogue, such as 2-hydroxy-1-naphthaldehyde (B42665), with a primary amine. connectjournals.comnih.gov For instance, a hexadentate Schiff base tripodal ligand has been synthesized by the condensation of tris(2-aminoethyl)amine (B1216632) with 2-hydroxy-1-naphthaldehyde. nih.gov Similarly, new bis-Schiff bases are prepared by condensing 2-hydroxy-1-naphthaldehyde with various aromatic diamines, often using glacial acetic acid as a catalyst. connectjournals.com These imines are crucial precursors for generating heterocyclic systems like thiazolidinones and for developing metal-chelating ligands. researchgate.netresearchgate.net The formation of the characteristic azomethine (C=N) group is confirmed through spectroscopic methods, which show the successful reaction between the aldehyde and amine. researchgate.net

Oxime derivatives are synthesized by reacting naphthaldehyde analogues with hydroxylamine (B1172632) hydrochloride. researchgate.nettandfonline.com This reaction provides a pathway to compounds with potential applications in various chemical fields. A notable example involves the transformation of 1,2,3-triazole-naphthaldehyde compounds into their corresponding oxime derivatives by grinding them with hydroxylamine hydrochloride under solvent-free conditions. researchgate.net The synthesis of these oximes is typically confirmed by spectroscopic data, including the appearance of a characteristic N-OH proton signal in ¹H NMR spectra. tandfonline.com

The following table summarizes the synthesis of representative oxime derivatives from their corresponding 1,2,3-triazole naphthaldehyde precursors.

Table 1: Synthesis of 1,2,3-Triazole Oxime Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Yield (%)Reference
2aC₂₀H₁₅N₄O₂F362.3674 tandfonline.com

Formation of Fused Heterocyclic Systems

The naphthaldehyde scaffold is an excellent starting point for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Synthesis of Naphtho[2,1-b]furan (B1199300) Derivatives

A common and efficient method for synthesizing the naphtho[2,1-b]furan skeleton begins with 2-hydroxy-1-naphthaldehyde. ijpcbs.comarkat-usa.orgrjpn.org The synthesis typically involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). arkat-usa.orgrjpn.org This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to yield ethyl naphtho[2,1-b]furan-2-carboxylate. ijpcbs.comarkat-usa.org This ester is a key intermediate that can be further modified. For example, treatment with hydrazine (B178648) hydrate (B1144303) converts the ester into naphtho[2,1-b]furan-2-carbohydrazide, a precursor for other heterocyclic systems like oxadiazoles. ijpcbs.comijpcbs.comjocpr.com The formation of the furan (B31954) ring is confirmed by spectral analysis, such as the appearance of an ester carbonyl peak in the IR spectrum of the intermediate. ijpcbs.comijpcbs.com

Generation of Oxazole (B20620), Oxadiazole, and Pyrazole (B372694) Derivatives

Naphthaldehyde analogues serve as precursors for various five-membered heterocycles containing nitrogen and oxygen.

Oxadiazole Derivatives : The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from naphtho[2,1-b]furan-2-carbohydrazide. ijpcbs.comijpcbs.com This carbohydrazide (B1668358) is first reacted with aromatic aldehydes to form N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide intermediates (Schiff bases). ijpcbs.com These intermediates then undergo oxidative cyclization, for instance using iodine and potassium carbonate in DMSO, to yield the final 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole derivatives. ijpcbs.com

Pyrazole and Oxazole Derivatives : The synthesis of pyrazole and oxazole derivatives linked to a naphthalene (B1677914) core has also been explored. jrespharm.comuobaghdad.edu.iq For example, new pyrazole-substituted oxazole derivatives can be prepared through multi-step syntheses, where the structures are confirmed by spectroscopic methods. jrespharm.com While specific syntheses starting directly from this compound are less commonly detailed, the general synthetic schemes often involve the reaction of hydrazide intermediates with diketones or other suitable precursors to form the pyrazole ring. nahrainuniv.edu.iqresearchgate.net

Triazole-Based Naphthaldehyde Conjugates via Click Chemistry

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides an efficient and highly regioselective method for synthesizing 1,2,3-triazole-based naphthaldehyde conjugates. japsonline.comnih.govx-mol.com The process typically begins with the propargylation of a hydroxylated naphthaldehyde, such as 2-hydroxy-1-naphthaldehyde, to introduce a terminal alkyne group. researchgate.nettandfonline.com This alkyne-functionalized naphthaldehyde is then reacted with various organic azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) to form the 1,4-disubstituted 1,2,3-triazole ring. tandfonline.com This reaction is known for its high yields, mild reaction conditions, and broad substrate scope, allowing for the creation of a diverse library of triazole-naphthaldehyde conjugates. nih.govresearchgate.net

Table 2: Synthesis of 1,2,3-Triazole Naphthaldehyde Compounds via Click Chemistry

CompoundMolecular FormulaMolecular Weight (g/mol)Yield (%)Reference
1aC₂₀H₁₄FN₃O₂347.3554 tandfonline.com
1cC₂₁H₁₇N₃O₃359.3956 tandfonline.com

Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from naphthaldehyde analogues is a well-established, two-step process. connectjournals.com The first step involves the synthesis of an imine (Schiff base) by the condensation of an aldehyde, like 2-hydroxy-1-naphthaldehyde, with a primary amine. connectjournals.comresearchgate.net In the second step, these Schiff bases undergo cyclocondensation with a mercapto-containing carboxylic acid, most commonly thioglycolic acid. psu.eduresearchgate.net The reaction is typically carried out by refluxing the imine and thioglycolic acid in a solvent such as anhydrous benzene (B151609) or DMF. connectjournals.comresearchgate.net This cycloaddition reaction forms the 4-thiazolidinone (B1220212) ring, a scaffold of significant interest. hilarispublisher.com For example, 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans have been synthesized by treating the corresponding Schiff bases with thioglycolic acid. researchgate.net

Table 3: Synthesis of Bis-4-Thiazolidinones from Bis-Imines

Starting Bis-ImineResulting Bis-4-ThiazolidinoneYield (%)Reference
81385 connectjournals.com
91480 connectjournals.com
101592 connectjournals.com
111688 connectjournals.com
121782 connectjournals.com

Development of Metal-Chelating Ligands and Coordination Complexes

Derivatives of this compound, especially the Schiff bases formed from 2-hydroxy-1-naphthaldehyde, are excellent ligands for forming coordination complexes with a variety of metal ions. nih.govresearchgate.net The presence of the phenolic hydroxyl group and the imine nitrogen atom creates a bidentate chelation site that can effectively bind to metal centers. tandfonline.com

The synthesis of these ligands often involves a straightforward condensation reaction between the naphthaldehyde analogue and a selected amine. nih.govajrconline.org For example, a hexadentate tripodal ligand was synthesized from 2-hydroxy-1-naphthaldehyde and tris(2-aminoethyl)amine, demonstrating the ability to create multidentate ligands capable of forming stable, uncharged complexes with trivalent metal ions like Fe(III), Cr(III), and Al(III). nih.gov

The resulting ligands react with metal salts (e.g., chlorides or acetates) in a suitable solvent to form the metal complexes. tandfonline.comresearchgate.net The coordination of the ligand to the metal ion is confirmed by spectroscopic shifts, such as the downfield shift of the azomethine proton signal in ¹H NMR and changes in the C=N stretching frequency in IR spectra upon complexation. tandfonline.com The geometry of the resulting metal chelates, such as octahedral or square planar, is determined using techniques like electronic spectroscopy and magnetic susceptibility measurements. tandfonline.comresearchgate.net These metal complexes are investigated for their unique structural motifs and properties. researchgate.net

Precursors for Advanced Organic Materials (Emphasis on Molecular Design and Synthesis, not bulk material properties)

The molecular architecture of this compound analogues makes them ideal starting materials for the synthesis of advanced organic materials. The presence of the reactive aldehyde function on the extended π-system of the naphthalene core allows for the systematic construction of molecules with tailored electronic and photophysical properties. The focus here is on the synthetic routes to these molecular units rather than the performance of the bulk materials they may form.

The synthesis of extended π-conjugated systems is a cornerstone of materials science, with applications in optoelectronics. Naphthaldehyde analogues are pivotal in creating such systems through various synthetic transformations.

The aldehyde group is a key functional handle for building larger conjugated structures. For instance, a common strategy involves the oxidation of a corresponding methanol (B129727) derivative to yield the naphthaldehyde, which then undergoes cyclization to form larger polycyclic aromatic systems. A synthetic pathway to tetraceno[2,3-b]benzo[d]thiophene (TBT), an asymmetrical heteroacene, utilizes a 3-(dibenzothiophene-2-ylmethyl)-2-naphthaldehyde intermediate. This intermediate is cyclized in polyphosphoric acid to yield the final extended heteroacene structure, demonstrating how the naphthaldehyde moiety serves as a critical precursor in ring-fusion reactions. acs.org

Furthermore, naphthaldehyde analogues are employed in the synthesis of fluorescent materials. Condensation reactions are frequently used to attach other chromophoric or electroactive units. Naphthaldimine-based boron complexes, for example, exhibit interesting photophysical and electrochemical properties. hbni.ac.in These are often synthesized from salicylaldimine-type ligands, where 2-hydroxy-1-naphthaldehyde serves as a close analogue. The resulting 'boranil' compounds, which are N∩O chelated boron systems, possess extended π-conjugation. hbni.ac.in

Multicomponent reactions (MCRs) also provide an efficient one-pot approach to functional π-systems. The optical properties of the resulting chromophores can be finely tuned by the choice of the aldehyde component. nih.gov For example, the reaction of a benzaldehyde (B42025) derivative, an analogue of naphthaldehyde, with other components can lead to dyes whose absorption bands are shifted based on the electronic nature of substituents. nih.gov This principle allows for the rational design of materials for specific optoelectronic applications.

Table 1: Synthesis of Conjugated Systems from Naphthaldehyde Analogues
Naphthaldehyde Analogue/PrecursorReaction TypeResulting Conjugated System/ScaffoldKey Reagents/ConditionsReference
3-(Dibenzothiophene-2-ylmethyl)-2-naphthaldehydeCyclizationTetraceno[2,3-b]benzo[d]thiophene (TBT)Polyphosphoric acid (PPA) acs.org
2-Hydroxy-1-naphthaldehyde (analogue)Condensation / ChelationNaphthaldimine-based boron complexes ('boranils')Amines, Boron source (e.g., BPh₃) hbni.ac.in
Substituted Benzaldehydes (analogues)Multicomponent Reaction (MCR)Functional π-systems (Chromophores)Varies depending on MCR; e.g., active methylene (B1212753) compounds, amines nih.gov

The design of molecules capable of self-assembly into ordered supramolecular structures is a significant area of chemical research. This compound analogues are valuable precursors for creating these assemblies, which are held together by non-covalent interactions.

A primary route involves the synthesis of Schiff bases, typically through the condensation of the naphthaldehyde with a primary amine. For example, reacting 2-hydroxy-1-naphthaldehyde with various amines produces Schiff base ligands that can coordinate with metal ions, such as Co(III), to form mononuclear complexes. jyu.fiajrconline.org These complexes can then self-assemble into intricate supramolecular networks stabilized by a combination of hydrogen bonding, C–H/π interactions, and other weak forces. jyu.fi The study of these networks often involves single-crystal X-ray diffraction to elucidate the precise nature of the non-covalent interactions. jyu.firesearchgate.netnih.gov

In a related strategy, condensation of 2-hydroxy-1-naphthaldehyde with specific primary amines in methanol can lead to the formation of organic zwitterionic compounds. researchgate.netnih.govrsc.org The stabilization of these crystalline materials is achieved through various noncovalent interactions, which can be explored computationally using techniques like Hirshfeld surface analysis. researchgate.netnih.govrsc.org

Table 2: Supramolecular Assemblies from Naphthaldehyde Analogues
Naphthaldehyde AnalogueReaction/Assembly StrategyResulting Assembly/FrameworkKey Non-Covalent InteractionsReference
2-Hydroxy-1-naphthaldehydeSchiff base formation and metal coordinationCobalt(III) Schiff base complexes in supramolecular networksHydrogen bonding, C–H/π interactions, O/O interactions jyu.fi
2-Hydroxy-1-naphthaldehydeCondensation with primary aminesImine-based zwitterionic crystalsIntra- and intermolecular hydrogen bonding, dipole-dipole interactions researchgate.netnih.govrsc.org
1-Naphthaldehyde (B104281)Solvothermal synthesis with metal saltsMetal-Organic Frameworks (MOFs)Coordinative bonds, π-π stacking fishersci.fi

Utilization as Scaffolds in Complex Molecule Synthesis (Focus on Chemical Pathways, not Pharmaceutical End-Product Use)

The naphthaldehyde framework is not only a precursor to materials but also a versatile scaffold for the construction of other complex organic molecules through multi-step synthetic pathways. The aldehyde group provides a reliable reactive site for transformations, while the naphthalene core offers a rigid structure that can be further functionalized.

A straightforward derivatization involves the transformation of the aldehyde and other functional groups present on the ring. For example, a synthetic method for 2-ethoxy-1-naphthoic acid begins with 2-hydroxy-1-naphthaldehyde. The process involves two key steps: first, an etherification reaction to convert the hydroxyl group to an ethoxy group, yielding 2-ethoxy-1-naphthaldehyde (B42516), followed by the oxidation of the formyl group to a carboxylic acid using hydrogen peroxide under basic conditions. google.com

More elaborate chemical pathways use the naphthaldehyde analogue as a foundational piece for building heterocyclic systems. A notable example is the synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.gov This multi-step synthesis commences with the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate to first construct a naphthofuran ring system. The resulting ester is converted to a hydrazide, which then undergoes a cyclocondensation reaction with a chalcone (B49325) to furnish the final complex pyrazole-containing molecule. nih.gov

The naphthaldehyde scaffold also allows for selective C–H functionalization to introduce new substituents onto the aromatic core. A transient ligand strategy has been developed for the highly regioselective C–H methylation of 1-naphthaldehyde at either the ortho- (C2) or peri- (C8) position. rsc.org By tuning the metal catalyst (e.g., palladium vs. iridium), the site of methylation can be controlled, providing a sophisticated method for creating diversely substituted naphthalene frameworks from a common starting material. rsc.org

Another synthetic application is the creation of symmetrical molecules through dimerization. The reaction of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate leads to the formation of 2-hydroxy-1-naphthaldehyde azine (HNA), a symmetrical Schiff base. mdpi.com This straightforward condensation creates a larger scaffold that can be used, for example, in the construction of chemosensors. mdpi.com

Table 3: Chemical Pathways Utilizing Naphthaldehyde Scaffolds
Starting AnalogueSynthetic GoalKey Transformation(s)Resulting Scaffold/MoleculeReference
2-Hydroxy-1-naphthaldehydeSynthesis of a substituted naphthoic acid1. Etherification (O-alkylation) 2. Aldehyde oxidation2-Ethoxy-1-naphthoic acid google.com
2-Hydroxy-1-naphthaldehydeSynthesis of complex heterocycles1. Naphthofuran formation 2. Hydrazide formation 3. Cyclocondensation with chalconeNaphthofuropyrazoles nih.gov
1-NaphthaldehydeRegioselective C-H functionalizationDirected C-H methylation2-Methyl- or 8-Methyl-1-naphthaldehyde rsc.org
2-Hydroxy-1-naphthaldehydeSynthesis of a symmetrical azineCondensation / Dimerization2-Hydroxy-1-naphthaldehyde azine (HNA) mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 1 Naphthaldehyde Derivatives

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of 2-ethyl-1-naphthaldehyde, this technique can provide unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystalline form.

Studies on related naphthaldehyde derivatives demonstrate the power of this technique. For instance, single-crystal X-ray diffraction analysis of 2-hydroxy-1-naphthaldehyde (B42665) revealed a monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net Such studies confirm the planarity of the naphthalene (B1677914) ring system and identify key intramolecular interactions, such as hydrogen bonding, which significantly influence the molecular conformation. researchgate.net In the case of 2-hydroxy-1-naphthaldehyde, an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen atom was observed. researchgate.net

For derivatives of this compound, X-ray crystallography would be employed to:

Determine Molecular Conformation: Precisely measure the orientation of the ethyl and aldehyde substituents relative to the naphthalene ring. This includes determining the torsion angles that define the rotational position of these groups.

Analyze Intermolecular Interactions: Identify and characterize noncovalent interactions such as π-π stacking, C-H···O, and van der Waals forces that dictate the crystal packing. nih.gov These interactions are crucial for understanding the supramolecular assembly in the solid state. nih.gov

Quantify Structural Parameters: Provide exact measurements of bond lengths and angles, which can be compared with theoretical values from computational studies to assess the effects of substitution and crystal packing on the molecular geometry. nih.govmdpi.com

The data obtained from X-ray crystallography serves as a benchmark for interpreting results from other spectroscopic methods and for validating computational models.

Table 1: Representative Crystallographic Data for a Naphthalene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.6281
b (Å) 14.2828
c (Å) 16.5913
β (°) 91.946
V (ų) 2517.1
Z 4

Data for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a complex naphthalene derivative, illustrating typical parameters obtained. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Solution and Solid-State Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and, with specific techniques, in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbon atoms in a molecule. For this compound, the spectra would exhibit characteristic signals for the aldehyde, ethyl, and naphthalene moieties.

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic region (δ 7.0-9.0 ppm) would display a complex pattern of multiplets corresponding to the six protons on the naphthalene ring. The ethyl group would produce a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) in the upfield region.

¹³C NMR: The ¹³C spectrum would feature a highly deshielded signal for the aldehyde carbonyl carbon (around δ 190-200 ppm). The ten carbon atoms of the naphthalene ring would appear in the aromatic region (δ 120-140 ppm), with quaternary carbons showing distinct chemical shifts. The methylene and methyl carbons of the ethyl group would resonate at higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) ~10.2 ~193
Naphthalene (Ar-H) 7.3 - 9.2 124 - 137
Methylene (-CH₂) ~2.8 (quartet) ~25
Methyl (-CH₃) ~1.3 (triplet) ~15

Predicted values are based on data for related compounds such as 1-naphthaldehyde (B104281) and 2-ethylnaphthalene (B165323). rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework of the molecule. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For this compound, COSY would show cross-peaks connecting the methylene and methyl protons of the ethyl group. It would also be instrumental in tracing the connectivity between adjacent protons on the naphthalene ring, helping to assign their specific positions. slideshare.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.org This allows for the direct assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH and ³JCH). slideshare.net This technique is particularly powerful for identifying connections between quaternary carbons and protons. For instance, HMBC would show correlations from the aldehyde proton to the C1 and C8a carbons of the naphthalene ring, and from the methylene protons of the ethyl group to the C1, C2, and C3 carbons, thereby confirming the substitution pattern.

The ethyl and aldehyde groups attached to the naphthalene ring are not static; they can rotate around their single bonds. If the energy barrier to this rotation is sufficiently high, distinct conformations (rotamers or atropisomers) may be observed at low temperatures on the NMR timescale.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. At low temperatures, where the rotation is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal.

For this compound, DNMR could be used to investigate the rotational barrier of the C(naphthyl)-CHO bond. Steric hindrance between the aldehyde group and the peri-proton at the C8 position, as well as the adjacent ethyl group, could create a significant barrier to rotation, potentially allowing for the observation and quantification of this dynamic process. The free energy of activation (ΔG‡) for the conformational interchange can be calculated from the coalescence temperature and the frequency separation of the signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are highly effective for identifying functional groups and probing the nature of chemical bonds. FT-IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. spectroscopyonline.comthermofisher.com

For this compound, the key vibrational modes would include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹. mdpi.com

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the naphthalene ring.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring, which are often strong in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹)
Aromatic C-H Stretch FT-IR, Raman 3100 - 3000
Aliphatic C-H Stretch FT-IR, Raman 3000 - 2850
Aldehyde C=O Stretch FT-IR 1700 - 1680
Aromatic C=C Stretch FT-IR, Raman 1600 - 1450

Data derived from general spectroscopic tables and studies on related compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₂O), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺•.

Under electron ionization (EI), the molecular ion would undergo fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral fragments.

Key expected fragmentation pathways for this compound include:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen, resulting in a stable acylium ion.

Loss of the formyl group: A peak at [M-29]⁺ due to the cleavage of the C-CHO bond, leading to the formation of a 2-ethylnaphthalene cation.

Loss of an ethyl group: A peak at [M-29]⁺ from the loss of the •CH₂CH₃ radical, forming a 1-formylnaphthalene cation.

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable benzylic-type cation at [M-15]⁺.

The relative intensities of these fragment ions in the mass spectrum create a unique fingerprint that helps to confirm the structure of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Ion Structure
184 [C₁₃H₁₂O]⁺• (Molecular Ion)
169 [M - CH₃]⁺
155 [M - CHO]⁺ or [M - C₂H₅]⁺
128 [C₁₀H₈]⁺• (Naphthalene radical cation)

Predicted fragmentation based on common fragmentation pathways for aromatic aldehydes and alkyl aromatics. nist.govresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic structure of conjugated systems like this compound. The spectrum arises from the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The naphthaldehyde chromophore, which consists of a naphthalene ring conjugated with a carbonyl group, dictates the primary features of the UV-Vis spectrum.

The electronic spectrum of naphthalene itself is characterized by two main π→π* transitions, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition typically appears at shorter wavelengths (higher energy) with high intensity, while the ¹Lₐ band is found at longer wavelengths (lower energy) and is of lower intensity. researchgate.net The introduction of a carbonyl (aldehyde) group at the 1-position extends the π-conjugated system. This extension, coupled with the presence of non-bonding (n) electrons on the carbonyl oxygen, introduces a new, typically weak, electronic transition: the n→π* transition. This transition involves the promotion of an electron from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital of the conjugated system and is characteristically observed as a low-intensity shoulder at the longest wavelength region of the spectrum. libretexts.org

The primary high-intensity bands in this compound derivatives are therefore assigned to π→π* transitions associated with the extended aromatic system. The ethyl group at the 2-position acts as a weak electron-donating group (an auxochrome). Such alkyl substituents typically induce a small bathochromic shift (a shift to longer wavelengths) and a slight hyperchromic effect (an increase in absorption intensity) on the π→π* transitions compared to the unsubstituted 1-naphthaldehyde parent compound. This is due to the hyperconjugative effect of the ethyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from the parent naphthaldehyde compounds. The table below presents the absorption maxima for 1-naphthaldehyde and 2-naphthaldehyde (B31174), which serve as a reference for the electronic transitions within this class of molecules. nist.govnist.gov

Compoundλmax (nm)log(ε)SolventAssignment
1-Naphthaldehyde2464.1Ethanol (B145695)π→π
1-Naphthaldehyde3103.9Ethanolπ→π (¹Lₐ)
2-Naphthaldehyde2484.7Ethanolπ→π
2-Naphthaldehyde2843.8Ethanolπ→π (¹Lₐ)
2-Naphthaldehyde3333.5Ethanolπ→π* / n→π*

This table is interactive. Click on headers to sort.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. A molecule must be chiral to exhibit an ECD signal. The parent compound, this compound, is achiral and therefore does not produce an ECD spectrum.

However, if a chiral center is introduced into a derivative of this compound, ECD spectroscopy becomes an invaluable tool for determining its absolute configuration. For instance, a reaction at the aldehyde functional group could generate a new stereocenter, or a chiral substituent could be incorporated elsewhere in the molecule.

An ECD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. A positive or negative peak in an ECD spectrum is known as a Cotton effect. The sign of the Cotton effect is directly related to the absolute configuration (R or S) of the chiral center(s). nih.gov For enantiomers, the ECD spectra are mirror images of each other, a principle that is highly effective for confirming enantiomeric relationships and assessing enantiopurity. nih.gov

For molecules containing multiple chromophores, such as a naphthaldehyde derivative coupled with another aromatic group, the exciton (B1674681) chirality method can be a definitive tool for assigning absolute configuration. rsc.org This method analyzes the through-space electronic interaction (exciton coupling) between the transition dipole moments of the chromophores. The spatial arrangement of these chromophores dictates the sign of the resulting bisignate (S-shaped or inverted S-shaped) Cotton effect in the ECD spectrum, allowing for a non-empirical assignment of the absolute stereochemistry. rsc.org The strong π→π* transitions of the naphthalene core make it an excellent chromophore for such analyses. acs.org

The following table illustrates the type of data obtained from an ECD experiment for a hypothetical chiral derivative of this compound, demonstrating how enantiomers produce mirror-image spectra.

Hypothetical Compoundλmax (nm)Δε (L·mol-1·cm-1)Sign of Cotton Effect
(R)-Derivative320-4.5Negative
(R)-Derivative285+8.2Positive
(S)-Derivative320+4.5Positive
(S)-Derivative285-8.2Negative

This table is interactive. Click on headers to sort.

Theoretical and Computational Investigations of 2 Ethyl 1 Naphthaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface.

For naphthalene (B1677914) derivatives, DFT calculations are routinely performed to obtain optimized molecular geometries. researchgate.netresearchgate.net In studies on related compounds like 2-ethoxy-1-naphthaldehyde (B42516) and various Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. researchgate.netrsc.org This functional is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good description of electron distribution, including polarization and diffuse functions necessary for accurate calculations. researchgate.net

The geometry optimization of 2-Ethyl-1-naphthaldehyde would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Particular attention would be given to the orientation of the ethyl and aldehyde groups relative to the naphthalene ring. The results of such calculations provide a precise 3D model of the molecule, which is the starting point for further analysis of its electronic and spectroscopic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
ParameterBond/AngleCalculated Value
Bond Length (Å)C1—C(Aldehyde)~1.48
Bond Length (Å)C(Aldehyde)=O~1.22
Bond Length (Å)C2—C(Ethyl)~1.52
Bond Angle (°)C2—C1—C(Aldehyde)~122.5
Bond Angle (°)C1—C(Aldehyde)=O~124.0
Dihedral Angle (°)C2—C1—C(Aldehyde)=O~180.0 (for planar conformer)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. rsc.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For naphthalene derivatives, the HOMO is typically localized over the electron-rich naphthalene ring system, while the LUMO may be distributed over the aldehyde group or other electron-accepting units. ed.ac.uk

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Global Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity. For instance, in a study of derivatives of 2-hydroxy-1-naphthaldehyde, FMO analysis showed that the HOMO/LUMO gap was a key factor in understanding the electronic properties and stability of the compounds. rsc.orgnih.gov

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.40
HOMO-LUMO Energy GapΔE4.75
Ionization PotentialI6.15
Electron AffinityA1.40
Global Hardnessη2.38
Electrophilicity Indexω2.99

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. uncw.edu The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. For complex molecules, predicted shifts can help assign peaks in crowded spectral regions. nih.govresearchgate.net Recent benchmarks have identified specific functionals, such as WP04, as being highly accurate for predicting ¹H shifts. github.io

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of vibrational modes. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group (typically around 1700-1730 cm⁻¹), C-H stretches of the aromatic ring and ethyl group, and various C-C stretching modes within the naphthalene system. nih.gov

UV-Vis Spectra: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the λmax values and intensities of absorption bands. For aromatic systems like this compound, the predicted spectra would show characteristic π→π* transitions associated with the naphthalene chromophore.

Table 3: Illustrative Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted ValueAssignment
IRFrequency (cm⁻¹)~1715 (scaled)C=O stretch (aldehyde)
IRFrequency (cm⁻¹)~3060 (scaled)Aromatic C-H stretch
¹H NMRChemical Shift (ppm)~10.1Aldehyde (-CHO) proton
¹³C NMRChemical Shift (ppm)~192.5Aldehyde (C=O) carbon
UV-Visλmax (nm)~320π→π* transition

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations would be particularly useful for exploring the conformational space of the flexible ethyl group. The rotation around the C(naphthalene)-C(ethyl) bond can lead to different conformers, and MD can map the energy landscape associated with this rotation. Furthermore, simulations in a solvent box (e.g., water or an organic solvent) can reveal how intermolecular interactions, such as solvent-solute hydrogen bonds or van der Waals forces, influence the molecule's preferred conformation and dynamics. dntb.gov.ua In studies of naphthalene in water, MD simulations have shown that water molecules are highly mobile over the aromatic surface, highlighting the dynamic nature of hydrophobic interactions. nih.gov

Elucidation of Reaction Mechanisms through Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima), researchers can elucidate detailed reaction mechanisms. DFT calculations are commonly used to compute the energies of reactants, products, transition states, and intermediates.

For this compound, this approach could be used to study various reactions involving the aldehyde group, such as nucleophilic additions or condensations. rsc.org For example, the mechanism of a condensation reaction with an amine to form a Schiff base could be investigated. nih.gov Calculations would identify the transition state for the initial nucleophilic attack on the carbonyl carbon and subsequent dehydration steps. The calculated activation energies (the energy difference between reactants and the transition state) can predict the feasibility and rate of a proposed reaction pathway.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govfrontiersin.org For this compound, the most significant non-covalent interaction is π-stacking, which involves the attractive, noncovalent force between aromatic rings. mdpi.com

In the solid state or in aggregates, the naphthalene rings of this compound molecules can stack on top of each other in either a face-to-face or a parallel-displaced arrangement. Computational methods can quantify the strength and nature of these interactions.

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov Studies on naphthalene-containing systems often show that dispersion forces are the dominant stabilizing component in π-stacking interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between interacting atoms, providing evidence for weak interactions like hydrogen bonds or van der Waals contacts. nih.gov

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal structure. rsc.orgnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify and quantify specific interactions, such as C-H···π contacts or π-π stacking, which would be critical for understanding the crystal packing of this compound. rsc.org

While this compound cannot act as a hydrogen bond donor, its aldehyde oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules (e.g., water, alcohols). Computational analysis can model these interactions and determine their geometric and energetic parameters.

Excited-State Calculations and Photophysical Properties Prediction

Theoretical investigations into the excited-state and photophysical properties of naphthaldehyde derivatives are crucial for understanding their behavior in various photoactive applications. While specific computational studies on this compound are not extensively documented in the reviewed literature, the methodologies applied to structurally similar compounds, such as hydroxy-naphthaldehydes and other naphthalene derivatives, provide a clear framework for how such predictions are made.

Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for exploring the electronic structure of molecules in their excited states. scispace.comnih.gov For instance, in studies of 1-hydroxy-2-naphthaldehyde, DFT calculations using the B3LYP functional and a 6-31G** basis set have been employed to optimize the geometry of the molecule in both its ground (S₀) and first excited singlet state (S₁). rsc.orgrsc.org Such calculations often reveal changes in molecular geometry upon excitation; for example, the naphthalene ring system may become more planar in the excited state. rsc.orgrsc.org

These computational models are instrumental in predicting key photophysical properties. The absorption and fluorescence spectra can be simulated, providing insights into the electronic transitions. nih.govresearchgate.net For naphthalimide derivatives, TD-M06/6-311G** methods have been used to calculate absorption and emission spectra, which show good agreement with experimental data. nih.gov For a new naphthalene chalcone (B49325) derivative, DFT calculations helped to elucidate notable conformational changes and intramolecular charge transfer upon excitation, which was supported by Frontier Molecular Orbital (HOMO-LUMO) analysis. nih.gov The predicted absorption maximum from the HOMO-LUMO energy gap was in excellent agreement with the experimental UV-Vis spectrum. nih.gov

Furthermore, these calculations can predict excited-state dynamics. For 1-hydroxy-2-naphthaldehyde, the average excited-state lifetime was estimated to be between 7 and 16 picoseconds, based on a rotational envelope fitting procedure. rsc.orgrsc.org While some phenomena like excited-state intramolecular proton transfer (ESIPT) are specific to hydroxylated derivatives, the underlying computational approaches to determine potential energy surfaces and reaction barriers are broadly applicable for predicting the photophysical behavior of the broader class of naphthaldehydes. scispace.comresearchgate.net

Table 1: Representative Photophysical Data for Naphthalimide Derivatives

CompoundExperimental Absorption Max (nm)Calculated Absorption Max (nm)Experimental Emission Max (nm)Calculated Emission Max (nm)
Naphthalimide Derivative 5a~339~343383-
Naphthalimide Derivative 5b~341 and 433~337 and 425549-
Naphthalimide Derivative 5c-~400420-

Note: This table presents data for naphthalimide Schiff base compounds to illustrate typical results from combined experimental and computational studies. Data for this compound is not available in the cited sources. nih.govresearchgate.net

Calculation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational chemistry is a powerful method for identifying and designing materials for photonic and optoelectronic applications. For naphthaldehyde derivatives and related compounds, DFT calculations are the primary tool for predicting NLO behavior. analis.com.my Although specific NLO calculations for this compound were not found, studies on other substituted naphthaldehydes and naphthalimides outline the established theoretical approach.

The core of these investigations involves calculating the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These parameters quantify the response of a molecule to an external electric field, with the hyperpolarizability (β) being the key indicator of second-order NLO activity. researchgate.net A non-zero hyperpolarizability value suggests that the material can be used for applications like second-harmonic generation (frequency doubling). analis.com.my

The computational methodology typically involves optimizing the molecular geometry using a DFT functional, such as B3LYP, with an appropriate basis set. researchgate.net Following optimization, the NLO properties are calculated. For instance, in a study on 1-naphthaldehyde (B104281), the total static dipole moment, linear polarizability, and first-order hyperpolarizability were calculated using the B3LYP method with a 6-31+G(d,p) basis set. researchgate.net The finite-field approach is a common technique used in these calculations. researchgate.net

The electronic characteristics of the molecule, particularly the presence of electron-donating and electron-accepting groups, significantly influence the NLO response. analis.com.my The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor; a smaller energy gap is generally associated with a larger hyperpolarizability and enhanced NLO activity. Computational studies on various organic molecules have demonstrated a direct relationship between the HOMO-LUMO energy gap and the first hyperpolarizability (β).

For a series of naphthalimide Schiff base compounds, the calculated average third-order NLO polarizabilities (γ) were found to be significantly greater than that of the standard reference material, p-nitroaniline (p-NA), indicating their potential for NLO applications. nih.gov

Table 2: Illustrative Calculated NLO Properties for a NLO Chromophore

ParameterSymbolCalculated Value
Dipole MomentμValue not specified
Average Polarizability<α>Value not specified
First HyperpolarizabilityβValue not specified
Second HyperpolarizabilityγValue not specified

Note: This table illustrates the types of parameters calculated in NLO studies. Specific values for this compound are not available. The values are highly dependent on the specific molecular structure and the computational method used. iaea.orgnih.gov

Specialized Applications in Chemical Science and Future Research Directions

2-Ethyl-1-naphthaldehyde as a Precursor for Chiral Auxiliaries and Ligands

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The aldehyde functionality of this compound makes it a suitable starting material for the synthesis of chiral ligands and auxiliaries, primarily through the formation of Schiff bases. The reaction of the aldehyde with a chiral amine or amino alcohol yields a chiral imine, which can then be used as a ligand in stereoselective transformations. sfu.caresearchgate.net

The general scheme for employing a chiral auxiliary involves its temporary coupling to a substrate, followed by a diastereoselective reaction and subsequent removal of the auxiliary. wikipedia.org While specific examples utilizing this compound are not extensively documented, the principles of asymmetric synthesis suggest its potential. The ethyl group at the 2-position can impart specific steric and electronic properties to the resulting chiral ligand, potentially influencing the enantioselectivity of catalytic reactions. rsc.org For instance, in metal-catalyzed reactions, the steric bulk of the ethyl group could create a well-defined chiral pocket around the metal center, enhancing stereochemical control. sfu.ca

Table 1: Potential Chiral Ligands Derived from this compound

Chiral Amine/Amino AlcoholResulting Ligand TypePotential Application
(R)- or (S)-1-PhenylethylamineBidentate Schiff Base (N)Asymmetric reduction of ketones
(1R,2S)-NorephedrineBidentate Schiff Base (N, O)Enantioselective addition of organozincs to aldehydes
(R)- or (S)-2-Amino-2-phenylethanolBidentate Schiff Base (N, O)Asymmetric cyclopropanation

Role in Supramolecular Chemistry and Molecular Recognition as Functionalized Building Blocks (e.g., chemosensors)

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. rsc.org Naphthaldehyde derivatives are widely used as building blocks for chemosensors due to their fluorescent properties and the ease with which the aldehyde group can be functionalized. nih.govresearchgate.netresearchgate.netresearchgate.net Schiff bases derived from naphthaldehydes are particularly effective as chemosensors for metal ions. nih.govresearchgate.netresearchgate.net

The general mechanism involves the coordination of the metal ion with the heteroatoms (typically nitrogen and oxygen) of the Schiff base ligand. This coordination can lead to changes in the electronic properties of the fluorophore, resulting in a detectable signal, such as a change in fluorescence intensity ("turn-on" or "turn-off") or a colorimetric shift. nih.govresearchgate.net While much of the existing research focuses on 2-hydroxy-1-naphthaldehyde (B42665), where the hydroxyl group plays a key role in metal chelation, this compound can also serve as a precursor for effective chemosensors. researchgate.netresearchgate.net The imine nitrogen of a Schiff base derived from this compound can act as a binding site, and additional coordinating groups can be introduced via the amine component. The ethyl group may influence the sensor's selectivity and sensitivity by modifying the steric environment around the binding pocket. nih.gov

Catalytic Applications (e.g., as ligands in transition metal catalysis, organocatalysis)

The development of efficient catalysts is a central theme in modern chemistry. Ligands derived from this compound have potential applications in both transition metal catalysis and organocatalysis.

In transition metal catalysis , Schiff base ligands synthesized from this compound can coordinate with a variety of metal ions, including nickel(II), palladium(II), iron(III), and platinum(IV), to form stable complexes. uobaghdad.edu.iqsapub.org The electronic properties of the naphthalene (B1677914) ring system and the steric influence of the ethyl group can modulate the reactivity of the metal center, making these complexes potential catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.nettandfonline.comnih.gov The stability of these complexes is a key factor in their catalytic efficacy. researchgate.net

In the realm of organocatalysis , while direct applications of this compound are not well-documented, its derivatives could be explored. rsc.org For example, chiral secondary amines derived from this compound could potentially be used as catalysts in asymmetric reactions, such as Michael additions or aldol (B89426) reactions, by activating substrates through the formation of enamines or iminium ions.

Advanced Materials Science Applications (Focus on design principles and synthetic routes for function, e.g., components of MOFs or organic electronics)

The unique electronic and structural features of the naphthalene core make its derivatives attractive for applications in advanced materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgnih.gov While naphthalene-dicarboxylates are common linkers in MOF synthesis, this compound could be a precursor to such linkers. nih.govresearchgate.net For instance, oxidation of the aldehyde group to a carboxylic acid would yield 2-ethylnaphthalene-1-carboxylic acid, which could then be used as a monotopic linker to modulate the structure and properties of MOFs. The ethyl group would project into the pores of the MOF, influencing its sorption properties and potentially creating specific binding sites.

In organic electronics , materials based on π-conjugated systems are essential for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netsigmaaldrich.comsigmaaldrich.com Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors. thieme-connect.dethieme-connect.commorressier.comresearchgate.net Although not a direct precursor to the typical NDI structure, this compound can be used to synthesize larger conjugated systems through condensation reactions. For example, reaction with aromatic diamines could lead to extended Schiff base polymers with interesting electronic and photophysical properties. The ethyl group could enhance the solubility of these materials, which is a crucial factor for their processability into thin films for electronic devices. sigmaaldrich.com

Emerging Research Frontiers for Naphthaldehyde Scaffolds

The naphthaldehyde scaffold continues to be a fertile ground for chemical innovation. Several emerging frontiers are poised to expand its applications:

Site-Selective C-H Functionalization : Recent advances in catalysis allow for the direct functionalization of C-H bonds. Applying these methods to the naphthalene core of derivatives like this compound could provide access to a wide array of novel polysubstituted compounds with tailored properties, which would be difficult to synthesize using traditional methods. researchgate.netdntb.gov.ua

Asymmetric Dearomatization : Catalytic asymmetric dearomatization (CADA) reactions are a powerful tool for converting flat aromatic compounds into complex three-dimensional molecules. rsc.org Applying these strategies to naphthalenes can lead to the rapid construction of polycyclic structures that are prevalent in natural products and pharmaceuticals. rsc.orgresearchgate.net

Biomimetic Catalysis : Inspired by enzymes like naphthalene 1,2-dioxygenase, researchers are developing iron-based catalysts for the dearomative dihydroxylation of naphthalenes. nih.gov This approach opens up new avenues for creating complex and biologically relevant molecules from simple naphthalene precursors.

Axially Chiral Scaffolds : The development of new ligands for palladium-catalyzed reactions is enabling the synthesis of C-N axially chiral scaffolds, a structural motif of increasing importance in medicinal chemistry and materials science. nih.gov

Current Challenges and Future Opportunities in this compound Research

The primary challenge in the field of this compound research is the relative scarcity of studies focused specifically on this compound compared to other substituted naphthaldehydes, particularly 2-hydroxy-1-naphthaldehyde. This knowledge gap, however, presents a significant opportunity.

Future research should focus on systematically exploring the synthesis and application of derivatives of this compound in the areas outlined above. A key question to be answered is how the electronic and steric properties of the 2-ethyl group, in contrast to other substituents, influence the performance of the resulting chiral ligands, chemosensors, catalysts, and materials. For example, a comparative study of ligands derived from 2-ethyl-, 2-methoxy-, and 2-bromo-1-naphthaldehyde (B1280633) in a specific catalytic reaction could provide valuable insights into substituent effects.

Furthermore, the development of efficient and scalable synthetic routes to this compound itself will be crucial for facilitating its wider use. As new synthetic methodologies, particularly in C-H activation and asymmetric catalysis, become more advanced, the potential to create novel, high-value molecules from this versatile building block will continue to grow.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Ethyl-1-naphthaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or formylation of naphthalene derivatives. For example, using ethyl chloride as an alkylating agent under acidic conditions (e.g., AlCl₃ catalysis) followed by oxidation to introduce the aldehyde group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires controlled temperature (e.g., 0–5°C for exothermic steps) and stoichiometric tuning of reagents . Characterization should include ¹H/¹³C NMR and mass spectrometry to confirm structure and purity.

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine multiple techniques:

  • NMR : Identify aldehyde proton resonance (~9.8–10.2 ppm) and ethyl group splitting patterns.
  • GC-MS : Use a polar column (e.g., DB-5) to resolve volatile impurities; compare retention indices with standards.
  • FTIR : Confirm C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches. Cross-validate with elemental analysis for empirical formula confirmation .

Advanced Research Questions

Q. What experimental designs are recommended to assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Conduct partition coefficient studies (log Kow) using shake-flask methods with octanol/water phases. For bioaccumulation, use aquatic models (e.g., Daphnia magna) exposed to sublethal concentrations, followed by LC-MS/MS tissue analysis. Environmental degradation can be tested via photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9 buffers) with HPLC monitoring .

Q. How should conflicting toxicity data for this compound be resolved in mechanistic studies?

  • Methodological Answer : Apply systematic review protocols:

  • Step 1 : Screen literature using Boolean queries (e.g., "(this compound) AND (toxicity OR bioactivation)") to identify in vivo/in vitro studies .
  • Step 2 : Assess risk of bias using tools like Table C-6/C-7 (e.g., randomization, dose reporting) to exclude low-confidence studies .
  • Step 3 : Conduct dose-response meta-analysis, prioritizing studies with high initial confidence ratings (≥3 "yes" responses in bias questionnaires) .

Q. What computational strategies predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use in silico tools:

  • Phase I Metabolism : Simulate cytochrome P450 interactions via docking software (e.g., AutoDock Vina) to identify likely oxidation sites (e.g., ethyl chain or naphthalene ring).
  • Phase II Conjugation : Apply QSAR models to predict glucuronidation or sulfonation potential. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers evaluate the compound’s interaction with biological macromolecules for drug discovery applications?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between this compound and target proteins (e.g., kinases).
  • Molecular Dynamics Simulations : Model ligand-protein complexes (e.g., GROMACS) to assess stability and binding free energies (MM-PBSA method). Cross-correlate with fluorescence quenching assays to confirm binding .

Methodological Considerations for Data Integrity

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Answer : Adhere to FAIR principles:

  • Documentation : Publish raw NMR/spectral data in repositories (e.g., Zenodo) with metadata (solvent, instrument parameters).
  • Statistical Rigor : Use power analysis to determine sample sizes (e.g., α=0.05, β=0.2) and report confidence intervals for EC₅₀ values.
  • Ethical Compliance : For in vivo work, follow ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.